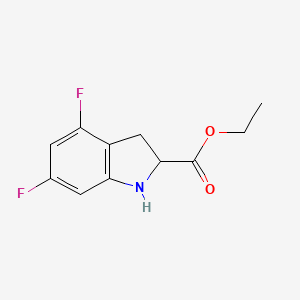

Ethyl 4,6-difluoro-2,3-dihydro-1H-indole-2-carboxylate

Descripción

Propiedades

Fórmula molecular |

C11H11F2NO2 |

|---|---|

Peso molecular |

227.21 g/mol |

Nombre IUPAC |

ethyl 4,6-difluoro-2,3-dihydro-1H-indole-2-carboxylate |

InChI |

InChI=1S/C11H11F2NO2/c1-2-16-11(15)10-5-7-8(13)3-6(12)4-9(7)14-10/h3-4,10,14H,2,5H2,1H3 |

Clave InChI |

FLCZBDMHIRHOSV-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1CC2=C(N1)C=C(C=C2F)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,6-difluoro-2,3-dihydro-1H-indole-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-difluoroindole.

Esterification: The carboxyl group is introduced through esterification reactions, often using ethyl chloroformate or similar reagents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4,6-difluoro-2,3-dihydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Ethyl 4,6-difluoro-2,3-dihydro-1H-indole-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of Ethyl 4,6-difluoro-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antiviral or anticancer activities .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

- Ethyl 5-Fluoroindole-2-carboxylate (): This compound has a single fluorine atom at position 3. The electron-withdrawing fluorine alters the indole’s electron density, enhancing reactivity in nucleophilic substitution or coupling reactions. For example, it reacts with aminobenzophenones to form carboxamides with yields up to 37.5% under reflux conditions (190°C, DMSO/NaOEt) . Key difference: The 4,6-difluoro substitution in the target compound creates a stronger electron-deficient aromatic system compared to the mono-fluoro analog. This may increase stability in electrophilic reactions but reduce solubility due to enhanced intermolecular interactions (e.g., dipole-dipole forces).

Ethyl 5-Methoxyindole-2-carboxylate ():

The methoxy group at position 5 is electron-donating, contrasting sharply with fluorine’s electron-withdrawing nature. This results in a lower melting point (199–201°C) compared to fluorinated analogs (e.g., 249°C for N-(4-benzoylphenyl)-5-fluoroindole-2-carboxamide) .- Key difference : Methoxy-substituted indoles are less reactive in electrophilic aromatic substitution but may exhibit improved solubility in polar solvents.

Core Structure Variations

- 4,6-Difluoro-2,3-dihydro-1H-isoindole (): Isoindole derivatives feature a reversed ring fusion (benzene fused to pyrrole at positions 1 and 3 instead of 2 and 3). Key difference: Indole derivatives are more prevalent in drug discovery due to their resemblance to tryptophan and serotonin, whereas isoindoles are less explored but may offer unique steric profiles .

Halogen-Substituted Heterocycles

- Ethyl 4,6-Dichloropyridazine-3-carboxylate ():

This pyridazine-based compound has chlorine atoms at positions 4 and 5. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine result in slower substitution kinetics but greater steric hindrance. It is widely used in agrochemicals and APIs due to its stability under industrial conditions .- Key difference : The indole core in the target compound provides a π-rich system for π-π stacking in drug-receptor interactions, whereas pyridazines are more electron-deficient and suited for radical or SNAr reactions.

Physicochemical and Reactivity Data

Table 1: Comparative Analysis of Indole Derivatives

Table 2: Halogen Comparison in Heterocycles

Actividad Biológica

Ethyl 4,6-difluoro-2,3-dihydro-1H-indole-2-carboxylate (CAS No. 2089664-47-9) is a synthetic compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Molecular Formula: CHFN\O

Molecular Weight: 227.21 g/mol

IUPAC Name: Ethyl 4,6-difluoro-1H-indole-2-carboxylate

CAS Number: 2089664-47-9

Ethyl 4,6-difluoro-2,3-dihydro-1H-indole-2-carboxylate exhibits its biological activity through various mechanisms:

- Receptor Binding: The indole structure allows for interaction with multiple receptors, including serotonin and dopamine receptors, which may modulate neurotransmitter activity.

- Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against certain diseases.

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting metabolic functions.

Antiviral Properties

Recent studies have indicated that ethyl 4,6-difluoro-2,3-dihydro-1H-indole-2-carboxylate exhibits antiviral activity against several viruses. For example:

- Case Study 1: In vitro testing against influenza A virus demonstrated a significant reduction in viral replication at concentrations of 10–50 µM.

- Case Study 2: The compound showed promise against herpes simplex virus (HSV), with an IC value of 15 µM.

Anticancer Activity

Research into the anticancer potential of this compound has yielded promising results:

- Cell Line Studies: Ethyl 4,6-difluoro-2,3-dihydro-1H-indole-2-carboxylate exhibited cytotoxic effects on various cancer cell lines, including breast (MCF-7) and lung (A549) cancers.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

Antimicrobial Effects

The compound has also been tested for its antimicrobial properties:

- Bacterial Strains Tested:

- Escherichia coli

- Staphylococcus aureus

Results indicated that it inhibited growth at concentrations as low as 50 µg/mL.

Toxicity and Safety Profile

The safety profile of ethyl 4,6-difluoro-2,3-dihydro-1H-indole-2-carboxylate has been evaluated in preliminary toxicological studies:

- Acute Toxicity Tests: No significant adverse effects were observed in rodent models at doses up to 200 mg/kg.

Comparative Analysis with Related Compounds

Ethyl 4,6-difluoro-2,3-dihydro-1H-indole-2-carboxylate can be compared with other indole derivatives to highlight its unique properties:

| Compound Name | Molecular Weight | Biological Activity |

|---|---|---|

| Ethyl 5-fluoroindole | 175.20 g/mol | Moderate antimicrobial |

| Ethyl 4-chloroindole | 174.60 g/mol | Anticancer activity |

| Ethyl 4,6-difluoroindole | 175.20 g/mol | Antiviral and anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.